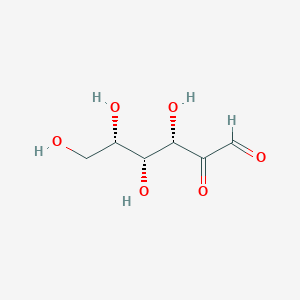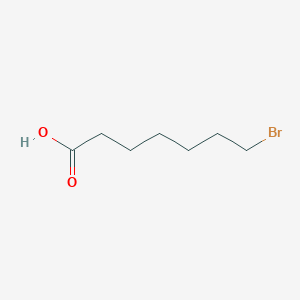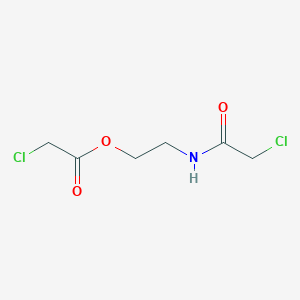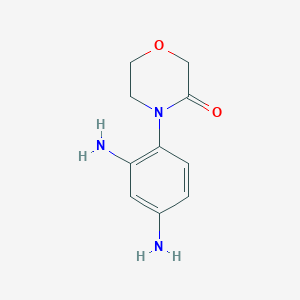![molecular formula C23H23FN4O2 B057151 3-[2-[4-(6-氟-1,2-苯并恶唑-3-基)哌啶-1-基]乙基]-2-甲基吡啶并[1,2-a]嘧啶-4-酮 CAS No. 108855-18-1](/img/structure/B57151.png)
3-[2-[4-(6-氟-1,2-苯并恶唑-3-基)哌啶-1-基]乙基]-2-甲基吡啶并[1,2-a]嘧啶-4-酮
描述
This compound, also known as 9-hydroxy-risperidone or Paliperidone , is a heterocyclic compound with manifold pharmacological properties . It has a molecular weight of 426.48 .
Molecular Structure Analysis
The piperidine ring adopts a chair conformation, while the annulated ring bearing the hydroxy group is present in a half-chair conformation . The shortest centroid-centroid distance between two centers of gravity is 3.5867 (8) Å and is apparent between the benzoxazole moiety and the six-membered ring bearing the keto substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 426.48 . More specific properties are not detailed in the available resources.科学研究应用
The method of application usually involves oral administration, and the drug works by antagonizing the D2 dopamine receptor . The outcomes of using this drug include the reduction of symptoms associated with these disorders, such as hallucinations, delusions, and mood swings .
- Paliperidone is used in the field of psychiatry for the treatment of bipolar disorder . This disorder is characterized by episodes of mania and depression, and Paliperidone can help manage these symptoms.
- The drug is typically administered orally, and it works by antagonizing the D2 dopamine receptor . This action helps to balance the neurotransmitters in the brain, which can reduce symptoms such as mood swings.
- The outcomes of using this drug for bipolar disorder include a reduction in the frequency and severity of manic and depressive episodes .
- Paliperidone palmitate is a long-acting injectable formulation of Paliperidone . This formulation is used when consistent, long-term management of symptoms is needed.
- The method of application involves intramuscular injection, which allows the drug to be released slowly over time .
- The outcomes of using this formulation include improved adherence to medication, as it reduces the need for daily oral administration .
Treatment of Bipolar Disorder
Long-Acting Injectable Formulation
- Paliperidone is used to treat the symptoms of psychotic disorders, including schizophrenia . These disorders are characterized by disturbed or unusual thinking, loss of interest in life, and strong or inappropriate emotions.
- The drug is typically administered orally, and it works by changing the activity of certain natural substances in the brain .
- The outcomes of using this drug for psychotic disorders include a reduction in the frequency and severity of symptoms associated with these disorders .
- Paliperidone is used to treat schizophrenia in teenagers who are at least 12 years old . This helps manage the symptoms of schizophrenia in this age group and improve their quality of life.
- The drug is typically administered orally, and it works by antagonizing the D2 dopamine receptor .
- The outcomes of using this drug in adolescents include a reduction in the frequency and severity of symptoms associated with schizophrenia .
Treatment of Psychotic Disorders
Use in Adolescents
安全和危害
属性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h2-6,10,14,16H,7-9,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAGVKRGLGDZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


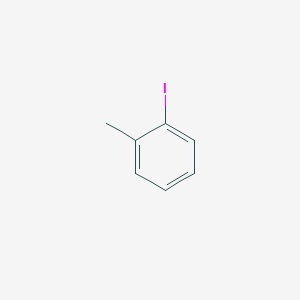
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
![1-[3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-tert-butylurea](/img/structure/B57083.png)
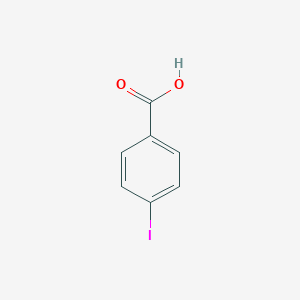
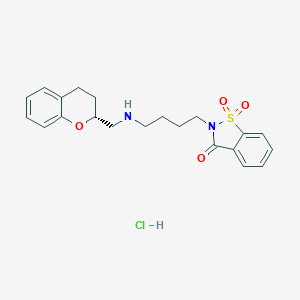

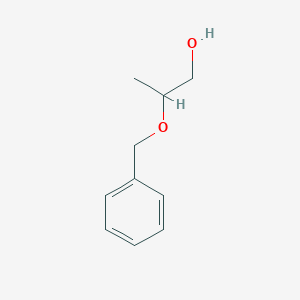
![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
